molecular formula C9H2ClF6N B6364364 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile CAS No. 1309602-03-6

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile

Cat. No.: B6364364
CAS No.: 1309602-03-6
M. Wt: 273.56 g/mol
InChI Key: VQLZELVAXQLLQK-UHFFFAOYSA-N
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Description

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H2ClF6N It is characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale Sandmeyer reactions. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide or acetonitrile, with reaction temperatures ranging from room temperature to elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

2-chloro-3,5-bis(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF6N/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLZELVAXQLLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238627
Record name Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-03-6
Record name Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309602-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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